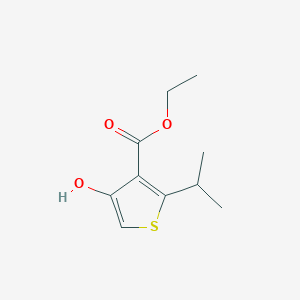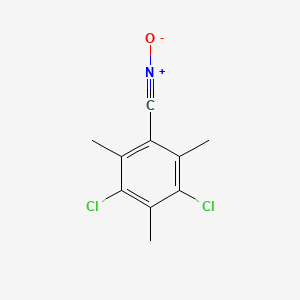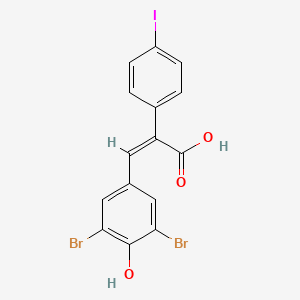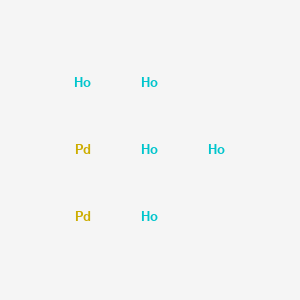
Holmium--palladium (5/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium–palladium (5/2) is a compound formed by the combination of holmium and palladium in a specific stoichiometric ratio. Holmium is a rare-earth element known for its magnetic properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Holmium–palladium (5/2) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of holmium and palladium powders in a controlled atmosphere. The reaction is typically carried out at high temperatures (around 1000°C) to ensure complete formation of the compound. The reaction can be represented as:
Ho+25Pd→HoPd2.5
Industrial Production Methods
In industrial settings, the production of holmium–palladium (5/2) often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Holmium–palladium (5/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental form using reducing agents such as hydrogen gas.
Substitution: The palladium atoms in the compound can be substituted with other transition metals through various chemical reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Transition metal salts in the presence of suitable ligands and solvents.
Major Products Formed
Oxidation: Holmium oxide and palladium oxide.
Reduction: Elemental holmium and palladium.
Substitution: Compounds with substituted transition metals.
Aplicaciones Científicas De Investigación
Holmium–palladium (5/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, including high-strength alloys and magnetic materials.
Mecanismo De Acción
The mechanism of action of holmium–palladium (5/2) depends on its specific application. In catalysis, the compound acts as a catalyst by providing active sites for chemical reactions to occur. The palladium atoms in the compound facilitate the adsorption and activation of reactant molecules, while the holmium atoms contribute to the overall stability and activity of the catalyst. In biological applications, the compound interacts with cellular components and can be used to target specific tissues or cells.
Comparación Con Compuestos Similares
Holmium–palladium (5/2) can be compared with other similar compounds, such as:
Holmium–nickel (5/2): Similar magnetic properties but different catalytic activity.
Holmium–cobalt (5/2): Different magnetic and catalytic properties.
Palladium–yttrium (5/2): Different physical and chemical properties.
The uniqueness of holmium–palladium (5/2) lies in its combination of magnetic and catalytic properties, making it suitable for a wide range of applications that require both characteristics.
Conclusion
Holmium–palladium (5/2) is a compound with unique properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable material for various fields, including chemistry, biology, medicine, and industry. The comparison with similar compounds highlights its distinct characteristics and potential for future research and development.
Propiedades
Número CAS |
12055-66-2 |
|---|---|
Fórmula molecular |
Ho5Pd2 |
Peso molecular |
1037.5 g/mol |
Nombre IUPAC |
holmium;palladium |
InChI |
InChI=1S/5Ho.2Pd |
Clave InChI |
SIIBAEYTKVYFRS-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Ho].[Ho].[Ho].[Ho].[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

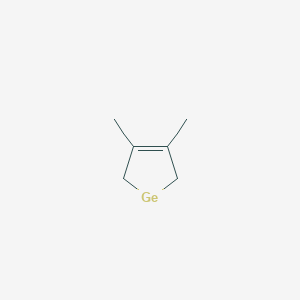

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

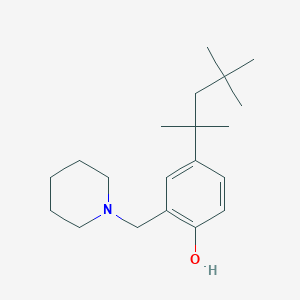
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)



